Cas no 4638-79-3 (Benzeneacetaldehyde, a-chloro-)

Benzeneacetaldehyde, a-chloro- structure
4638-79-3 structure
Product Name:Benzeneacetaldehyde, a-chloro-
Numero CAS:4638-79-3
MF:C8H7ClO
MW:154.593581438065
CID:328440
PubChem ID:10757
Update Time:2025-04-19

Benzeneacetaldehyde, a-chloro- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetaldehyde, a-chloro-
    • 2-Chloro-1-phenylethanone
    • 2-chloro-2-phenylacetaldehyde
    • 2-Chloroacetophenone
    • (+/-)-Chloro(phenyl)acetaldehyde
    • 2-chloro-2-phenylethanal
    • 2-Chloro-2-propenoyl chloride
    • 2-chloroacrylic acid chloride
    • 2-Chloroacrylloyl chloride
    • 2-Chloroacrylylchloride
    • 2-Propenoyl chloride, 2-chloro-
    • 2-Propenoyl chloride, 2-chloro- (9CI)
    • AC1L1JX4
    • ACRYLOYL CHLORIDE, 2-CHLORO-
    • BRN 1740700
    • chloro-2 phenyl-2 ethanol
    • NCGC00091207-02
    • Phenylchloromethylketone
    • a-Chloroacetophenone
    • A-Chloro acetophenone
    • 4638-79-3
    • BRN 0507950
    • .alpha.-Phenacyl chloride
    • Chloroacetophenone, 2-
    • Chemical mace
    • NM-003
    • alpha-Chloroacetophenone
    • omega-Chloroacetophenone
    • NS00020661
    • EINECS 208-531-1
    • Nutmeg oleoresin
    • 2-chloroacetophenon
    • AI3-52322
    • 2-Chloroacetophenone(phenacylchloride)
    • PHENYL CHLOROMETHYLKETONE
    • (2-Chloro-1-oxoethyl)benzene
    • FEMA No. 2654
    • Chloroacetophenone (CN), solid
    • Phenyl chloromethyl ketone
    • Mace (Myristica fragrans Houtt.)
    • .OMEGA.-CHLOROACETOPHENONE [MI]
    • Acetophenone, 2-chloro-
    • NCI-C56484
    • NCGC00091207-05
    • NCGC00091207-03
    • 2-Chloroacetophenone, purum, >=98.0% (GC)
    • 88B5039IQG
    • HSDB 972
    • Caswell No. 179C
    • Chloroacetyl benzene
    • 2-Chloroacetophenone, 98%
    • UNII-88B5039IQG
    • FEMA No. 2652
    • minyak phuli pala
    • NCGC00254035-01
    • Chloracetophenone
    • DTXCID90293
    • 4-07-00-00641 (Beilstein Handbook Reference)
    • Chloroacetophenone (CN), liquid [UN1697] [Poison]
    • .omega.-Chloroacetophenone
    • CHLOROACETOPHENONE [MART.]
    • 2-chloro acetophenone
    • 8007-12-3
    • NCGC00091207-04
    • OMEGA-CHLOROACETOPHENONE [HSDB]
    • mace indonesia oil fg 5
    • minyak bunga pala
    • CAS-532-27-4
    • UNII-9KKX6I0U7Z
    • STR01480
    • NSC41666
    • 2-Chloro-1-phenyl-ethanone
    • UN1697
    • Nutmeg fat
    • CHEMBL105712
    • NCI-C55107
    • 1-Chloroacetophenone
    • WLN: G1VR
    • CHLOROACETOPHENONE
    • Benzoylmethyl chloride
    • NCGC00259624-01
    • ?-Chloroacetophenone
    • I+/--chloroacetophenone
    • Chloroacetophenone (CN), solid [UN1697] [Poison]
    • .alpha.-Chloroacetophenone
    • Phenacyl chloride
    • 2-Chloro-1-phenylethan-1-one
    • Tox21_202075
    • GTPL6285
    • Phenacylchloride
    • 2-chloro-acetophenone
    • Tear Gas
    • CCRIS 2370
    • MFCD00000933
    • FEMA No. 2653
    • Q284209
    • CN (lacrimator)
    • 1-Phenyl-2-chloro-1-ethanone
    • EPA Pesticide Chemical Code 018001
    • Ethanone, 2-chloro-1-phenyl-
    • NCGC00091207-01
    • 9KKX6I0U7Z
    • DTXSID9020293
    • UN 1697
    • AKOS000200777
    • HSDB 1950
    • NSC-41666
    • SCHEMBL55444
    • Halomethyl Phenyl Ketone deriv. 21
    • Z57834468
    • BDBM7873
    • Chloroacetophenone (CN), liquid
    • Tox21_300045
    • 532-27-4
    • 2-Chloroacetophenone (CN)
    • Mace (lacrimator)
    • mace oil east indian
    • AMY8878
    • NSC 41666
    • Q-200259
    • Mace
    • Chloromethyl phenyl ketone
    • Inchi: 1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
    • Chiave InChI: IMACFCSSMIZSPP-UHFFFAOYSA-N
    • Sorrisi: ClCC(C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 154.0185425g/mol
  • Massa monoisotopica: 154.0185425g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 116
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 17.1Ų

Proprietà sperimentali

  • LogP: 2.08
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd